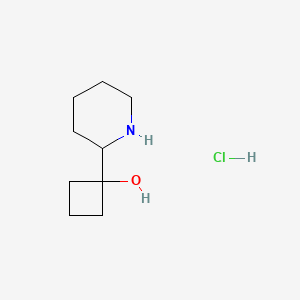
1-(t-Butyl) 5-methyl 3-bromo-1H-indole-1,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically active properties . They are used for the treatment of various disorders in the human body, including cancer cells and microbes .
Synthesis Analysis
Various methods have been reported for the synthesis of indoles, such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis, and others .
Chemical Reactions Analysis
Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . They are versatile building blocks in synthesis, providing access to diverse heterocycles .
Applications De Recherche Scientifique
T-BMBIDC has been studied for its potential applications in a variety of scientific research fields. It has been used as a starting material for the synthesis of various compounds, such as indole derivatives, which can be used for drug discovery and development. It has also been used in the synthesis of various heterocyclic compounds, which can be used as building blocks for organic synthesis. In addition, 1-(t-Butyl) 5-methyl 3-bromo-1H-indole-1,5-dicarboxylate has been studied for its potential applications in biochemistry and molecular biology.
Mécanisme D'action
T-BMBIDC has been studied for its potential mechanism of action in various scientific research fields. In organic synthesis, it has been found to be a useful reagent for the synthesis of various heterocyclic compounds. In drug discovery and development, it has been studied for its potential to interact with various biological targets, such as proteins, enzymes, and receptors. In biochemistry and molecular biology, it has been studied for its potential to modulate various biochemical and physiological processes, such as gene expression and cell signaling.
Biochemical and Physiological Effects
1-(t-Butyl) 5-methyl 3-bromo-1H-indole-1,5-dicarboxylate has been studied for its potential effects on various biochemical and physiological processes. In drug discovery and development, it has been studied for its potential to interact with various biological targets, such as proteins, enzymes, and receptors, and modulate their activity. In addition, this compound has been studied for its potential to modulate gene expression and cell signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
T-BMBIDC has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize, as it can be synthesized using a variety of methods. Additionally, it can be used as a starting material for the synthesis of various heterocyclic compounds. A limitation of 1-(t-Butyl) 5-methyl 3-bromo-1H-indole-1,5-dicarboxylate is that it is relatively unstable and can undergo decomposition, which can limit its usefulness in certain laboratory experiments.
Orientations Futures
The potential applications of 1-(t-Butyl) 5-methyl 3-bromo-1H-indole-1,5-dicarboxylate are numerous and are still being explored. Future research may focus on its potential applications in drug discovery and development, as well as its potential to modulate gene expression and cell signaling pathways. Additionally, future research may focus on its potential applications in organic synthesis and its potential to interact with various biological targets. Finally, future research may focus on the development of new synthesis methods to improve the stability and yield of this compound.
Méthodes De Synthèse
T-BMBIDC can be synthesized using a variety of methods. One method involves the reaction of 1-bromo-3-methylbut-2-ene and 1-methyl-3-bromoindole-1,5-dicarboxylic acid. This reaction is typically carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and a solvent, such as dimethylformamide. The reaction typically produces a mixture of the desired product, 1-(t-Butyl) 5-methyl 3-bromo-1H-indole-1,5-dicarboxylate, and various byproducts, which can be separated by column chromatography.
Propriétés
IUPAC Name |
1-O-tert-butyl 5-O-methyl 3-bromoindole-1,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO4/c1-15(2,3)21-14(19)17-8-11(16)10-7-9(13(18)20-4)5-6-12(10)17/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLJNKRRIRJQBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)C(=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


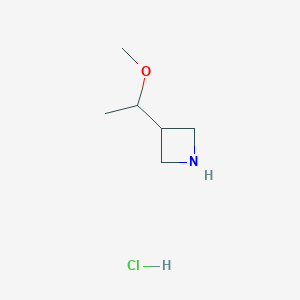
![(Imidazo[1,2-a]pyrazin-2-ylmethyl)amine dihydrochloride, 95%](/img/structure/B6298858.png)
![Ethyl rel-(3aS,7aS)-hexahydropyrano[3,4-c]pyrrole-3a(4H)-carboxylate hydrochloride, 95%](/img/structure/B6298859.png)
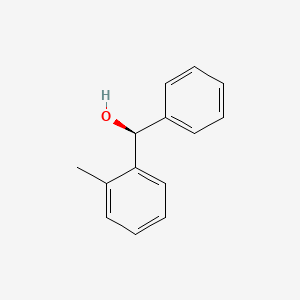
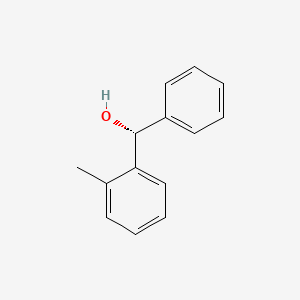

![N-[2-(Boc-amino)ethyl]-4-chloropyridine-2-carboxamide](/img/structure/B6298878.png)
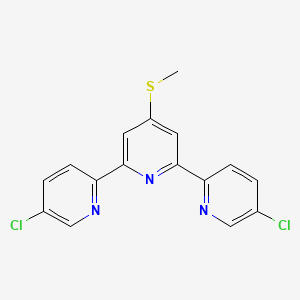
amino}propanoate](/img/structure/B6298897.png)

![2-Amino-10-(2-methoxyethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B6298910.png)
![2-Amino-10-(oxetan-3-ylmethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B6298918.png)
